2-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-4-methylpyrimidine
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Overview
Description
2-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-4-methylpyrimidine is a complex organic compound that features a combination of pyrimidine and piperidine rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-4-methylpyrimidine typically involves multiple steps, starting with the preparation of the fluoropyrimidine and piperidine intermediates. The reaction conditions often include the use of solvents like pyridine and catalysts such as palladium acetate for coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques like chromatography is also common to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-4-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium acetate for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted pyrimidine compounds.
Scientific Research Applications
2-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-4-methylpyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-4-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine-5-boronic acid pinacol ester
- 5-Bromopyridine
- 5-((4-carboxypyridin-2-yl)oxy) isophthalic acid
Uniqueness
What sets 2-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-4-methylpyrimidine apart from similar compounds is its unique combination of fluoropyrimidine and piperidine rings, which confer specific chemical properties and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-4-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN5O/c1-10-2-5-16-13(19-10)20-6-3-12(4-7-20)21-14-17-8-11(15)9-18-14/h2,5,8-9,12H,3-4,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIKCOSLHHPIBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCC(CC2)OC3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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